4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, dichlorophenoxy, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base.
Attachment of the dichlorophenoxy group: This can be done via nucleophilic substitution reactions where the dichlorophenoxy moiety is introduced using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenoxy and oxazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: It could be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dichlorobenzenesulfonyl)-biphenyl
- 4-(4-chlorobenzenesulfonyl)-biphenyl
- 4-(4-methoxybenzenesulfonyl)-biphenyl
Uniqueness
Compared to these similar compounds, 4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine is unique due to the presence of the oxazole ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C18H16Cl2N2O4S |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-22(2)18-17(27(23,24)13-6-4-3-5-7-13)21-16(26-18)11-25-15-9-8-12(19)10-14(15)20/h3-10H,11H2,1-2H3 |
InChI Key |
SCJXJXOFXJAJJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.